![molecular formula C9H12O3 B2361422 Methyl 5-oxaspiro[3.4]oct-7-ene-7-carboxylate CAS No. 2445794-13-6](/img/structure/B2361422.png)
Methyl 5-oxaspiro[3.4]oct-7-ene-7-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 5-oxaspiro[3.4]oct-7-ene-7-carboxylate” is a chemical compound with the CAS Number: 2445794-13-6 . It has a molecular weight of 168.19 . The IUPAC name for this compound is “methyl 5-oxaspiro[3.4]oct-7-ene-7-carboxylate” and its Inchi Code is 1S/C9H12O3/c1-11-8(10)7-5-9(12-6-7)3-2-4-9/h5H,2-4,6H2,1H3 .
Molecular Structure Analysis
The molecular structure of “Methyl 5-oxaspiro[3.4]oct-7-ene-7-carboxylate” can be represented by the Inchi Code: 1S/C9H12O3/c1-11-8(10)7-5-9(12-6-7)3-2-4-9/h5H,2-4,6H2,1H3 . This indicates that the compound has 9 carbon atoms, 12 hydrogen atoms, and 3 oxygen atoms.Physical And Chemical Properties Analysis
“Methyl 5-oxaspiro[3.4]oct-7-ene-7-carboxylate” is a liquid at room temperature . The compound should be stored at a temperature of 4 degrees Celsius .Scientific Research Applications
Dipeptide Synthons
Methyl 5-oxaspiro[3.4]oct-7-ene-7-carboxylate derivatives have been synthesized and utilized as novel dipeptide synthons in peptide synthesis. For instance, methyl N-(1-aza-6-oxaspiro[2.5]oct-1-en-2-yl)-L-prolinate, a derivative, demonstrated effectiveness as a dipeptide building block in the synthesis of nonapeptides, showcasing its potential in peptide research (Suter et al., 2000).
Cycloaddition Reactions
Methyl 5-oxaspiro[3.4]oct-7-ene-7-carboxylate and its analogs have been studied for their behavior in cycloaddition reactions. Substituted methyl 5-oxa-6-azaspiro[2.4]heptane-1-carboxylates, similar in structure, were obtained through regioselective 1,3-dipolar cycloaddition reactions, highlighting their utility in organic synthesis (Molchanov & Tran, 2013).
Isoxazolidine Ring Conformations
The compound and its derivatives have also been examined for their structural aspects. For instance, different envelope conformations of isoxazolidine rings in 5-oxa-2,6-diazaspiro[3.4]octan-1-one derivatives were studied, providing insights into the stereochemical properties of such compounds (Chiaroni et al., 2000).
Nucleophilic Ring Opening
Methyl 5-oxaspiro[3.4]oct-7-ene-7-carboxylate analogs have been subjected to nucleophilic ring-opening reactions. These studies are essential for understanding the chemical behavior of spiro compounds and their potential applications in synthesizing various bioactive compounds (Santos et al., 2000).
Spiro Compound Synthesis
Research on methyl 1-bromocycloalkanecarboxylates has led to the formation of spiro-3,4-dihydropyran-2-one derivatives, including 7-oxaspiro[4.5]dec-8-en-6-ones, showcasing the versatility of spiro compounds in organic synthesis (Kirillov & Gavrilov, 2008).
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and others .
properties
IUPAC Name |
methyl 5-oxaspiro[3.4]oct-7-ene-7-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O3/c1-11-8(10)7-5-9(12-6-7)3-2-4-9/h5H,2-4,6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHQPGKRLNHOAKS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2(CCC2)OC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,5-dichloro-N-{3-cyano-4-[(4-methylphenyl)sulfanyl]phenyl}benzenecarboxamide](/img/structure/B2361340.png)
![Ethyl 3-(2-ethoxy-2-oxoethoxy)pyrido[1,2-a]indole-10-carboxylate](/img/structure/B2361342.png)
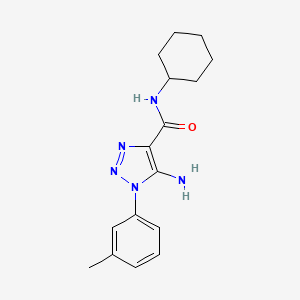
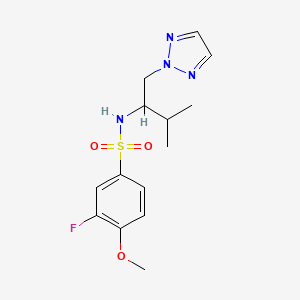

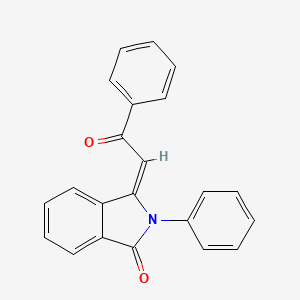
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide](/img/structure/B2361351.png)
![1-methyl-2-neopentyl-1H-benzo[d]imidazole](/img/structure/B2361352.png)
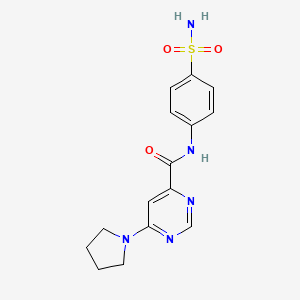
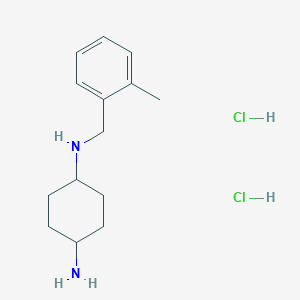
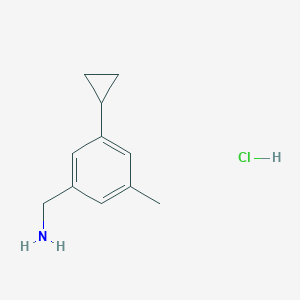
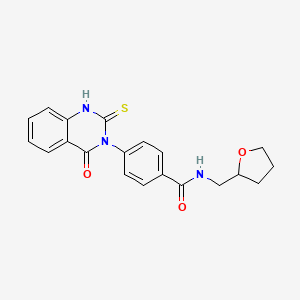
![Ethyl 4-[(6,7-dimethoxyquinazolin-4-yl)amino]benzoate](/img/structure/B2361362.png)